3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-7-(2-methoxypropan-2-yl)isoquinoline
- 3-(2-methoxypropan-2-yl)oxetan-3-amine
Comparison
Compared to similar compounds, 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure and the presence of both chloromethyl and methoxypropan-2-yl groups
Properties
CAS No. |
1701597-85-4 |
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Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2,11-3)6-9-5(4-8)10-12-6/h4H2,1-3H3 |
InChI Key |
JCQZESDMBKTRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)CCl)OC |
Origin of Product |
United States |
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